molecular formula C11H12O4 B13005485 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid

6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid

Cat. No.: B13005485
M. Wt: 208.21 g/mol
InChI Key: FFXVUHGBBWBUGR-UHFFFAOYSA-N
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Description

6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is an organic compound with the molecular formula C11H12O4. It is a member of the benzofuran family, characterized by a furan ring fused to a benzene ring. This compound is notable for its unique structure, which includes a carboxylic acid group and a ketone group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with resorcinol and potassium hydroxide in a methanol solution.

    Hydrogenation: The mixture is subjected to hydrogenation in the presence of an active nickel catalyst, leading to the formation of potassium 3-ketocyclohex-1-enolate.

    Cyclization: The intermediate is then cyclized with ethyl bromopyruvate under alkaline conditions.

    Acidification: Finally, the product is acidified to yield this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: hydrogenation, cyclization, and acidification, but with optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is unique due to its specific combination of a carboxylic acid group and a ketone group within the benzofuran framework. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

6,6-dimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H12O4/c1-11(2)4-7(12)6-3-8(10(13)14)15-9(6)5-11/h3H,4-5H2,1-2H3,(H,13,14)

InChI Key

FFXVUHGBBWBUGR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(O2)C(=O)O)C(=O)C1)C

Origin of Product

United States

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